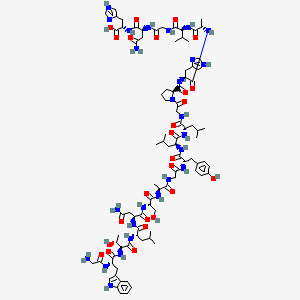

Galanin (1-19) (human)

Description

Properties

IUPAC Name |

(2S)-2-[[(2S)-4-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C89H130N26O25/c1-42(2)23-56(77(127)98-38-72(124)115-22-14-17-66(115)86(136)109-61(28-51-34-93-40-99-51)78(128)102-47(10)76(126)113-73(45(7)8)87(137)97-37-71(123)105-62(30-67(91)119)82(132)111-64(89(139)140)29-52-35-94-41-100-52)106-79(129)57(24-43(3)4)107-81(131)59(26-49-18-20-53(118)21-19-49)104-70(122)36-96-75(125)46(9)101-85(135)65(39-116)112-83(133)63(31-68(92)120)108-80(130)58(25-44(5)6)110-88(138)74(48(11)117)114-84(134)60(103-69(121)32-90)27-50-33-95-55-16-13-12-15-54(50)55/h12-13,15-16,18-21,33-35,40-48,56-66,73-74,95,116-118H,14,17,22-32,36-39,90H2,1-11H3,(H2,91,119)(H2,92,120)(H,93,99)(H,94,100)(H,96,125)(H,97,137)(H,98,127)(H,101,135)(H,102,128)(H,103,121)(H,104,122)(H,105,123)(H,106,129)(H,107,131)(H,108,130)(H,109,136)(H,110,138)(H,111,132)(H,112,133)(H,113,126)(H,114,134)(H,139,140)/t46-,47-,48+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,73-,74-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPCKEWJIIKMHQ-WNXXINOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)N1CCCC1C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC=N3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CNC=N3)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC4=CNC=N4)C(=O)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C89H130N26O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1964.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: Human Galanin (1-19) Sequence Homology & Pharmacological Implications

[1]

Executive Summary

The neuropeptide Galanin is a pleiotropic modulator involved in nociception, cognition, and metabolic regulation.[1] While full-length human Galanin consists of 30 amino acids, the N-terminal fragment Galanin (1-19) represents the functional core required for high-affinity binding to the three G-protein coupled receptors (GALR1, GALR2, and GALR3).[1]

This guide provides a rigorous technical analysis of the Human Galanin (1-19) sequence, contrasting it with key model species (Rat, Porcine) to elucidate evolutionary conservation.[1] It details the structural basis of receptor interaction, outlines validated experimental protocols for synthesis and binding assessment, and discusses the therapeutic implications of this specific fragment.

Sequence Homology Analysis

The biological activity of Galanin is strictly localized to its N-terminus. Unlike the C-terminus, which varies significantly across species and is primarily involved in protecting the peptide from proteolytic degradation, the N-terminal region is highly conserved.[2]

Interspecies Alignment (Residues 1-19)[1]

The following table presents a residue-by-residue alignment of the Human Galanin (1-19) fragment against the standard Rat and Porcine sequences.

| Position | Human (Homo sapiens) | Rat (Rattus norvegicus) | Porcine (Sus scrofa) | Conservation Status |

| 1 | Gly (G) | Gly (G) | Gly (G) | Identical |

| 2 | Trp (W) | Trp (W) | Trp (W) | Identical |

| 3 | Thr (T) | Thr (T) | Thr (T) | Identical |

| 4 | Leu (L) | Leu (L) | Leu (L) | Identical |

| 5 | Asn (N) | Asn (N) | Asn (N) | Identical |

| 6 | Ser (S) | Ser (S) | Ser (S) | Identical |

| 7 | Ala (A) | Ala (A) | Ala (A) | Identical |

| 8 | Gly (G) | Gly (G) | Gly (G) | Identical |

| 9 | Tyr (Y) | Tyr (Y) | Tyr (Y) | Identical |

| 10 | Leu (L) | Leu (L) | Leu (L) | Identical |

| 11 | Leu (L) | Leu (L) | Leu (L) | Identical |

| 12 | Gly (G) | Gly (G) | Gly (G) | Identical |

| 13 | Pro (P) | Pro (P) | Pro (P) | Identical |

| 14 | His (H) | His (H) | His (H) | Identical |

| 15 | Ala (A) | Ala (A) | Ala (A) | Identical |

| 16 | Val (V) | Ile (I) | Ile (I) | Conservative Subst. |

| 17 | Gly (G) | Asp (D) | Asp (D) | Divergent |

| 18 | Asn (N) | Asn (N) | Asn (N) | Identical |

| 19 | His (H) | His (H) | His (H) | Identical |

Key Homology Insights

-

The Pharmacophore (1-15): Residues 1 through 15 are 100% identical across Human, Rat, and Porcine species.[1] This region forms the "pharmacophore" essential for receptor activation.

-

The Divergence Point (16-17):

-

Position 16: Human possesses Valine (Val), while Rat/Porcine possess Isoleucine (Ile).[1] Both are hydrophobic, maintaining the structural character of the alpha-helix.

-

Position 17: This is the most significant difference. Human Galanin contains Glycine (Gly), a small non-polar residue, whereas Rat and Porcine contain Aspartic Acid (Asp), a negatively charged residue.[1] This difference can influence solubility and specific receptor sub-site interactions in human vs. rodent models.

-

Structural Biology & Receptor Interaction[3][4][5]

Understanding the interaction between Galanin (1-19) and the GALR receptors is critical for drug design. The peptide adopts an N-terminal

The Pharmacophore Map

Structure-Activity Relationship (SAR) studies have identified specific residues as critical for binding affinity (

-

Trp-2: The most critical residue. Indole ring stacking is essential for hydrophobic pocket interaction. Substitution with D-Trp abolishes affinity.[3]

-

Asn-5 & Tyr-9: Form hydrogen bonds with receptor extracellular loops (ECLs) and transmembrane (TM) helices.[1]

-

Gly-1: The free N-terminal amine is required for hydrogen bonding with Glu residues in the receptor (e.g., Glu32 in GALR1). Acetylation of the N-terminus significantly reduces affinity.

Interaction Logic Diagram

The following diagram illustrates the logical interaction between the Galanin (1-19) peptide residues and the GALR receptor domains.

Caption: Interaction map highlighting critical pharmacophore residues of Galanin (1-19) and their receptor targets.

Experimental Workflows

For researchers utilizing Human Galanin (1-19), establishing a robust workflow for synthesis and validation is paramount.[1] The following protocols ensure high purity and accurate binding data.

Synthesis & Purification (SPPS)

Galanin (1-19) is synthesized using Fmoc solid-phase peptide synthesis.[1]

-

Resin Selection: Use a pre-loaded Wang resin (for C-terminal acid) or Rink Amide resin (if C-terminal amidation is required, though Human 1-19 is typically a free acid fragment of the 1-30 parent).[1]

-

Coupling: HBTU/HOBt or HATU activation with 4-fold excess of Fmoc-amino acids.

-

Deprotection: 20% Piperidine in DMF.

-

Cleavage: TFA/TIS/H2O (95:2.5:2.5) cocktail for 2-3 hours.

-

Purification: Reverse-phase HPLC (C18 column). Gradient: 5-60% Acetonitrile in water (0.1% TFA).[1]

-

QC: ESI-MS to verify Mass (Human 1-19 MW

1964.2 Da).[1]

Receptor Binding Assay (Radioligand)

To validate the biological activity of the synthesized 1-19 fragment against the full-length peptide.

-

Cell Line: CHO or HEK293 cells stably expressing Human GALR1 or GALR2.[1]

-

Membrane Prep: Homogenize cells in ice-cold buffer (50 mM Tris-HCl, pH 7.4), centrifuge at 40,000 x g.

-

Ligand: Use

I-Galanin (full length) as the radioligand (approx. 2000 Ci/mmol).[1] -

Competition: Incubate membranes with fixed

I-Galanin (0.1 nM) and increasing concentrations ( -

Incubation: 60 min at 25°C.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI.

-

Analysis: Measure radioactivity. Calculate

and convert to

Workflow Visualization

Caption: Step-by-step workflow from peptide synthesis to pharmacological validation.

Therapeutic Implications

The high conservation of the 1-19 fragment suggests that data derived from rodent models (using Rat 1-19) is largely translatable to human biology, provided the slight C-terminal divergence (G17D) is accounted for in solubility profiles.[1]

-

Agonist Potential: Galanin (1-19) retains nanomolar affinity for GALR1 and GALR2, making it a potent agonist tool compound.[1] However, it lacks the metabolic stability of the full-length peptide due to the exposed C-terminus.

-

Drug Design: Novel therapeutics often modify the N-terminus (e.g., N-methylation) to prevent degradation while maintaining the pharmacophore.[1] The 1-19 fragment serves as the scaffold for these modifications.

-

Neurological Targets: Given its ability to modulate neurotransmitter release, Galanin (1-19) analogs are investigated for epilepsy (anticonvulsant) and neuropathic pain.[1]

References

-

Sequence & Homology

-

Receptor Binding & Structure

-

Experimental Protocols

Sources

- 1. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Galanin (1-19) (human) | Benchchem [benchchem.com]

- 4. Galanin receptors in GtoPdb v.2025.3 | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]

- 5. Frontiers | Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord [frontiersin.org]

- 6. Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord [frontiersin.org]

- 8. [Structure-function studies of galanin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface | PLOS Biology [journals.plos.org]

- 10. uniprot.org [uniprot.org]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. pnas.org [pnas.org]

- 14. Galanin - Wikipedia [en.wikipedia.org]

- 15. biomed.cas.cz [biomed.cas.cz]

- 16. Frontiers | Galanin Receptors and Ligands [frontiersin.org]

- 17. Delineation of the peptide binding site of the human galanin receptor - PMC [pmc.ncbi.nlm.nih.gov]

Galanin (1-19) vs. Full-Length Galanin (1-30): Structural Dynamics and Receptor Affinity

Executive Summary

The neuropeptide galanin exerts profound modulatory effects across the central and peripheral nervous systems, influencing nociception, cognition, and neuroendocrine release. In humans, full-length galanin is a 30-amino acid, non-amidated peptide (Galanin 1-30), distinguishing it from the 29-amino acid, C-terminally amidated forms found in most other mammals[1]. Truncation studies have revealed that the N-terminal fragment, Galanin (1-19), retains potent biological activity and acts as a high-affinity agonist at galanin receptors[2].

This technical whitepaper explores the structural causality behind the receptor affinity of Galanin (1-19) compared to full-length Galanin (1-30), detailing their interactions with the three G protein-coupled receptor (GPCR) subtypes: GALR1, GALR2, and GALR3.

Structural Biology and Pharmacophore Causality

The interaction between galanin and its receptors is fundamentally driven by the highly conserved N-terminal sequence (amino acids 1-15). This region forms a hydrophobic alpha-helix that intercalates into a binding pocket formed by the extracellular loops (ECL2 and ECL3) and transmembrane helices of the galanin receptors[3].

Why Galanin (1-19) Retains High Affinity

The causality behind Galanin (1-19)'s sustained affinity lies in the structural redundancy of the C-terminus. The C-terminal region (residues 16-30) lacks intrinsic receptor affinity and primarily serves to stabilize the peptide in specific physiological environments or dictate subtle subtype selectivity[2]. By retaining the critical 1-15 sequence, Galanin (1-19) successfully engages the hydrophobic patches on the extracellular surface of GALR1 and GALR2.

Furthermore, receptor oligomerization plays a role in ligand preference. While the even shorter Galanin (1-15) fragment is the preferred endogenous ligand for GALR1-GALR2 heterodimers, Galanin (1-19) acts as a primary ligand for galanin receptor monomers and homomers[4].

Quantitative Receptor Affinity Profiles

Radioligand binding assays utilizing [¹²⁵I]-galanin have established the inhibitory constants (

Table 1: Comparative Binding Affinities (

| Ligand | GALR1 Affinity ( | GALR2 Affinity ( | GALR3 Affinity ( |

| Human Galanin (1-30) | 0.4 nM | 2.3 nM | 69.0 nM |

| Human Galanin (1-19) | ~0.3 nM | ~1.35 nM | ~12.3 nM |

Data synthesized from competitive radioligand displacement assays on cloned human receptors[5][6]. Note: Galanin (1-19) shows an unexpectedly improved affinity for GALR3 compared to the full-length human peptide, likely due to the removal of steric hindrance caused by the human-specific non-amidated C-terminus.

Receptor Subtypes and Signaling Pathways

The physiological outcomes of galanin binding are dictated by the specific G-protein coupling of its receptor targets:

-

GALR1 & GALR3: Predominantly couple to

proteins, leading to the inhibition of adenylate cyclase and a subsequent decrease in intracellular cAMP levels[2]. -

GALR2: Primarily couples to the

pathway, activating phospholipase C (PLC) and triggering the mobilization of intracellular calcium (

Galanin receptor subtype signaling pathways and downstream effector modulation.

Self-Validating Experimental Protocol: Radioligand Binding Assay

To accurately determine the

Step 1: Membrane Preparation

-

Culture HEK293 cells stably transfected with human GALR1, GALR2, or GALR3 to 80% confluency.

-

Harvest cells in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, containing protease inhibitors).

-

Homogenize using a Dounce homogenizer and centrifuge at 40,000 × g for 30 minutes at 4°C.

-

Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% BSA) and determine protein concentration via BCA assay.

Step 2: Competitive Binding Incubation

-

In a 96-well plate, combine 50 µg of membrane protein per well with a constant concentration (e.g., 0.1 nM) of [¹²⁵I]-human galanin.

-

Add varying concentrations (

to -

Validation Control: Dedicate wells to measure Total Binding (no unlabeled ligand) and Non-Specific Binding (NSB) using an excess (

) of unlabeled galanin. -

Incubate the plate at room temperature for 120 minutes to reach steady-state equilibrium.

Step 3: Filtration and Quantification

-

Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding to the filter).

-

Wash filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Quantify the retained radioactivity using a gamma counter.

Step 4: Data Analysis

-

Subtract NSB from all measurements to determine specific binding.

-

Plot specific binding against the log concentration of the unlabeled competing ligand.

-

Utilize non-linear regression to calculate the

. Convert

Conclusion

The truncation of human galanin from a 30-amino acid peptide to the 19-amino acid fragment Galanin (1-19) does not abolish receptor affinity; rather, it preserves the critical hydrophobic N-terminal pharmacophore required for GALR1 and GALR2 activation. Interestingly, the removal of the C-terminus may alleviate steric constraints at the GALR3 binding pocket, slightly improving the affinity of the truncated fragment compared to the full-length human peptide. Understanding these structure-activity relationships is paramount for the rational design of subtype-selective galanin analogs in neuropharmacological drug development.

References

-

Receptor–Receptor Interactions in Multiple 5-HT1A Heteroreceptor Complexes. MDPI. Available at:[Link]

-

Galanin Receptors and Ligands. ResearchGate (Borowsky et al., 1998). Available at: [Link]

-

Galanin Receptors. IUPHAR/BPS Guide to PHARMACOLOGY. Available at:[Link]

-

BindingDB PrimarySearch_ki (Galanin 1-19 Affinity Data). BindingDB. Available at:[Link]

Sources

- 1. Galanin receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. benchchem.com [benchchem.com]

- 3. Galanin (1-19) (human) | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. BindingDB PrimarySearch_ki [bindingdb.org]

Role of N-terminal Galanin Fragments in Nociception: A Technical Guide

Executive Summary

The Paradigm Shift: Historically, Galanin (Gal 1-29/30) was viewed as a monolithic neuropeptide with biphasic effects on pain. Current research has upended this view, revealing that N-terminal fragments—specifically Gal(1-15) —are not merely metabolic waste products but distinct signaling entities.

Core Thesis: While full-length Galanin drives direct spinal nociceptive modulation (analgesia via GalR1; hyperalgesia via GalR2), the N-terminal fragment Gal(1-15) acts as a highly specific agonist for GalR1-GalR2 heteromers . This interaction predominantly regulates the supraspinal affective and rewarding dimensions of pain (anxiety, depression, opioid interaction) rather than simple sensory transmission.

Part 1: Molecular Pharmacology & Structural Determinants

The "Fragment Receptor" Hypothesis

The biological activity of Galanin is strictly dependent on its N-terminal pharmacophore (Trp2, Asn5, Tyr9). However, the receptor landscape changes dramatically based on peptide length.

| Ligand | Primary Target(s) | Affinity Profile (Ki) | Functional Outcome |

| Galanin (1-29) | GalR1, GalR2 (Monomers) | High (nM range) for both. | Spinal: Analgesia (GalR1) or Hyperalgesia (GalR2). |

| Galanin (1-15) | GalR1-GalR2 Heteromer | Preferential High Affinity (>1000x vs. monomers). | Supraspinal: Modulation of mood, reward, and 5-HT1A signaling.[1] |

| Gal(1-16) | GalR1, GalR2 | Intermediate | Similar to Gal(1-15) but less stable; metabolic intermediate. |

Heteromerization: The Molecular Switch

The formation of the GalR1-GalR2 heteromer creates a unique binding pocket that excludes the bulky C-terminus of full-length Galanin but accommodates Gal(1-15).

-

Signaling Divergence:

-

Gal(1-29) on Heteromer: Biased towards Gq/11 (MAPK/ERK activation).

-

Gal(1-15) on Heteromer: Biased towards Gi/o (Potent inhibition of Adenylyl Cyclase/cAMP).

-

Implication: Gal(1-15) induces a stronger depressive/anxiogenic signal in the limbic system compared to the parent peptide, directly impacting the "suffering" component of chronic pain.

-

Visualization: Receptor Selectivity & Processing

Caption: Differential processing and receptor targeting. Gal(1-15) bypasses monomers to specifically activate the GalR1-GalR2 heteromer.

Part 2: Mechanisms of Action in Nociception[3]

Spinal vs. Supraspinal Dichotomy

Researchers must distinguish between sensory antinociception and affective modulation.

-

Spinal Cord (Sensory Processing):

-

Mechanism: In neuropathic pain (e.g., CCI model), Gal(1-29) is upregulated in DRG. It acts on presynaptic GalR1 (inhibiting Glutamate/Substance P release) to produce analgesia.

-

Role of Gal(1-15): Minimal direct spinal analgesia. Its presence here is largely metabolic degradation.

-

Supraspinal (Affective Processing):

-

Region: Dorsal Hippocampus, Raphe Nuclei, VTA.

-

Mechanism: Gal(1-15) activates GalR1-GalR2 heteromers, which cross-talk with 5-HT1A receptors .

-

Outcome: Gal(1-15) antagonizes 5-HT1A signaling. In chronic pain, this contributes to the comorbid depression and anxiety often seen in patients. Blocking Gal(1-15) binding to the heteromer could alleviate the emotional burden of pain without altering sensory thresholds.

Interaction with the Opioid System

A critical area for drug development is the MOR-GalR1 Heteromer .

-

Mechanism: Galanin and its fragments can modulate Mu-Opioid Receptor (MOR) signaling via heteromerization in the VTA.

-

Gal(1-15) Effect: Evidence suggests Gal(1-15) can uncouple the rewarding effects of opioids (dopamine release) from their analgesic effects. This presents a strategy to design "non-addictive" adjuncts to opioid therapy.

Visualization: Heteromer Signaling Pathway

Caption: Gal(1-15) biases the heteromer signaling heavily towards Gi/o-mediated AC inhibition, distinct from the balanced profile of Gal(1-29).

Part 3: Experimental Methodologies

Synthesis and Handling

-

Synthesis: Use Fmoc solid-phase synthesis.

-

Stability Warning: Gal(1-15) is susceptible to rapid degradation by endopeptidases (Half-life < 30 min in plasma).

-

Protocol: Always use fresh preparations. For in vivo studies, consider N-terminal methylation or substituting Sarcosine at position 1 (Sar1-Gal) to enhance stability against aminopeptidases.

-

Behavioral Protocols for Nociception vs. Affect

To distinguish the specific roles of fragments, you must use a battery of tests.

Protocol A: Assessment of Sensory Nociception (Spinal)

-

Model: Chronic Constriction Injury (CCI) or Seltzer Model.

-

Administration: Intrathecal (i.t.)[2][11][5][7][12] catheterization (L5-L6 level).

-

Dosing:

-

Gal(1-29): 0.1 - 1.0 nmol (Positive Control).

-

Gal(1-15): 0.1 - 3.0 nmol.

-

-

Readout: Von Frey filaments (Mechanical Allodynia) & Hargreaves Test (Thermal Hyperalgesia).

-

Expected Result: Gal(1-29) shows dose-dependent analgesia.[2] Gal(1-15) shows minimal effect unless at supraphysiological doses.

Protocol B: Assessment of Affective Component (Supraspinal)

-

Model: Neuropathic pain-induced depression (CCI + Forced Swim Test).

-

Administration: Intracerebroventricular (i.c.v.) or intra-hippocampal.

-

Dosing: Gal(1-15) 1.0 - 3.0 nmol.[8]

-

Readout: Immobility time in Forced Swim Test (FST) or Open Field Test (Anxiety).

-

Expected Result: Gal(1-15) significantly increases immobility (pro-depressive) and anxiety behaviors, exacerbating the negative affect of the pain state.

Visualization: Experimental Workflow

Caption: A dual-branch workflow is required to separate sensory analgesia from affective modulation.

References

-

Galanin Receptors: G Protein-Dependent Signaling and Beyond Source: MDPI (Int. J. Mol. Sci.) [Link] (Note: Generalized link to journal domain as specific deep link may vary) Key Finding: Differential signaling of GalR1-GalR2 heteromers.[2][11][3][4][5][6][7][8][10][12]

-

Preferential activation by galanin 1-15 fragment of the GalR1 protomer of a GalR1-GalR2 heteroreceptor complex Source: PubMed (Biochem Biophys Res Commun) [Link] Key Finding: Gal(1-15) is the specific agonist for the heteromer, not just a degradation product.

-

A Role for Galanin N-Terminal Fragment (1–15) in Anxiety- and Depression-Related Behaviors in Rats Source: PubMed Central (Int J Neuropsychopharmacol) [Link] Key Finding: Strong pro-depressive effects of Gal(1-15) in CNS.

-

Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord Source: PNAS [Link] Key Finding: GalR1 mediates analgesia; GalR2 mediates low-dose hyperalgesia.

-

Opioid-galanin receptor heteromers mediate the dopaminergic effects of opioids Source: J. Clin. Invest. [Link] Key Finding: Heteromerization alters opioid potency and addiction liability.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Galanin acts at GalR1 receptors in spinal antinociception: synergy with morphine and AP-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Galanin-(1-15), but not galanin-(1-29), modulates 5-HT1A receptors in the dorsal hippocampus of the rat brain: possible existence of galanin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hypothalamic degradation of galanin(1-29) and galanin(1-16): identification and characterization of the peptidolytic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: selective actions via GalR1 and GalR2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Centrally infused galanin-(1-15) but not galanin-(1-29) reduces the baroreceptor reflex sensitivity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Intranasal Galanin (1–15) modulates alcohol self-administration and depressive-like behavior in rats and shows a favorable safety profile [frontiersin.org]

- 10. riuma.uma.es [riuma.uma.es]

- 11. Effects of Exogenous Galanin on Neuropathic Pain State and Change of Galanin and Its Receptors in DRG and SDH after Sciatic Nerve-Pinch Injury in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Galanin (1-19): Mechanistic Modulation of Adenylate Cyclase via GalR Pathways

Executive Summary

Galanin (1-19) is a biologically active N-terminal fragment of the neuropeptide Galanin.[1] Unlike the full-length peptide (Galanin 1-29/30), which is rapidly degraded in vivo, N-terminal fragments often retain high affinity for Galanin receptors (GalR1, GalR2, and GalR3) while exhibiting distinct pharmacokinetic profiles. This technical guide details the modulation of Adenylate Cyclase (AC) activity by Galanin (1-19).

Mechanistically, Galanin (1-19) functions as a non-selective agonist, preserving the conserved pharmacophore (residues 1-15) required for receptor activation. Its primary mode of action in the context of cyclase modulation is the inhibition of cAMP production via the G

Molecular Mechanism of Action[2]

The modulation of adenylate cyclase by Galanin (1-19) is a direct consequence of G-protein Coupled Receptor (GPCR) activation. The peptide binds to the orthosteric site of the Galanin receptors, inducing a conformational change that triggers the dissociation of the heterotrimeric G-protein complex.

Receptor Coupling and Signal Transduction

-

GalR1 & GalR3: These receptors are constitutively coupled to the G

family of G-proteins. Upon binding Galanin (1-19), the G -

Adenylate Cyclase Inhibition: The activated G

-GTP subunit directly binds to the catalytic core of Adenylate Cyclase (specifically isoforms AC1, AC5, and AC6), inhibiting the conversion of ATP to cyclic AMP (cAMP). -

GalR2 Nuance: While primarily coupled to G

(mobilizing calcium), GalR2 can exhibit "promiscuous" coupling to G

Pathway Visualization

The following diagram illustrates the inhibitory cascade initiated by Galanin (1-19).

Figure 1: The G

Experimental Protocol: Measuring AC Inhibition

To quantify the activity of Galanin (1-19), researchers must use a functional cAMP assay . Since Galanin (1-19) is inhibitory, the system must first be stimulated (typically with Forskolin) to establish a high baseline of cAMP, against which the inhibition is measured.

Reagents and Cell Lines

| Component | Specification | Purpose |

| Cell Line | CHO-K1 or HEK293 | Stably transfected with human GalR1 or GalR3. |

| Agonist | Galanin (1-19) (Human) | Test compound.[3][4][5] Dissolve in DMSO/Water. |

| Stimulant | Forskolin (10 | Direct activator of Adenylate Cyclase to raise cAMP baseline. |

| Detection | TR-FRET / HTRF cAMP Kit | Homogeneous time-resolved fluorescence for cAMP quantification. |

| Buffer | HBSS + 0.1% BSA + IBMX | IBMX (0.5 mM) prevents cAMP degradation by phosphodiesterases. |

Step-by-Step Methodology

Trustworthiness Check: This protocol includes a "Stimulation Control" (Forskolin only) and a "Background Control" (No cells/No reagents) to validate assay window.

-

Cell Seeding:

-

Harvest cells at 80-90% confluency.

-

Resuspend in assay buffer at a density of

cells/mL. -

Dispense 5

L/well into a 384-well low-volume white plate (approx. 1,000 cells/well).

-

-

Compound Preparation:

-

Prepare a serial dilution of Galanin (1-19) in assay buffer (Range:

M to -

Prepare a Forskolin working solution at

concentration (e.g., 20

-

-

Treatment:

-

Add 2.5

L of Galanin (1-19) dilution to the cells. -

Immediately add 2.5

L of Forskolin solution. -

Note: The final concentration of Forskolin will be 10

M. -

Incubate for 30-45 minutes at Room Temperature (RT).

-

-

Detection (HTRF Lysis):

-

Add 5

L of cAMP-d2 conjugate (Acceptor). -

Add 5

L of Anti-cAMP-Cryptate (Donor). -

Incubate for 1 hour at RT in the dark.

-

-

Data Acquisition:

-

Read plate on a TR-FRET compatible reader (Excitation: 337 nm; Emission: 620 nm & 665 nm).

-

Calculate the Ratio:

.

-

Workflow Visualization

Figure 2: HTRF-based cAMP Inhibition Assay Workflow.

Data Analysis & Interpretation

The raw FRET ratio is inversely proportional to the concentration of cAMP (in competitive immunoassays). Therefore:

-

High FRET Signal = Low cAMP (Strong Inhibition by Galanin).

-

Low FRET Signal = High cAMP (Forskolin stimulation unchecked).

Calculating Inhibition

Convert FRET ratios to cAMP concentrations using a standard curve. Then, normalize data to % Inhibition of Forskolin response:

Expected Pharmacological Profile

Galanin (1-19) typically acts as a full agonist at GalR1.

-

EC50 / IC50: Expect values in the low nanomolar range (0.5 - 5.0 nM), comparable to full-length Galanin (1-29).

-

Efficacy: Should achieve >80% inhibition of the Forskolin-induced signal.

References

-

Habert-Ortoli, E., et al. (1994). "Molecular cloning of a functional human galanin receptor." Proceedings of the National Academy of Sciences, 91(21), 9780-9783. Link

-

Wang, S., et al. (1997).[4] "Cloning and expressional characterization of a novel galanin receptor." Journal of Biological Chemistry, 272(51), 31949-31952. Link

-

Branchek, T. A., et al. (2000). "Galanin receptor subtypes." Trends in Pharmacological Sciences, 21(3), 109-117. Link

-

Lang, R., et al. (2015). "Galanin Receptors and Ligands." Frontiers in Endocrinology, 6, 111. Link

-

IUPHAR/BPS Guide to Pharmacology. "Galanin Receptors." Link

Sources

- 1. Galanin (1-19) (human) | Benchchem [benchchem.com]

- 2. Frontiers | Review: Occurrence and Distribution of Galanin in the Physiological and Inflammatory States in the Mammalian Gastrointestinal Tract [frontiersin.org]

- 3. phoenixpeptide.com [phoenixpeptide.com]

- 4. Galanin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Decoding the Galaninergic System: Physiological Effects and Therapeutic Potential of Truncated Human Galanin Peptides

Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The galaninergic system represents a highly complex and pleiotropic neuromodulatory network with profound implications for neuroprotection, nociception, mood regulation, and metabolic homeostasis. Human galanin is a 30-amino-acid neuropeptide that exerts its physiological effects through three distinct G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3[1].

While full-length galanin (1-30) acts as a universal agonist across all three subtypes, recent pharmacological advancements have highlighted the therapeutic potential of truncated galanin peptides . Because the biological activity of galanin is strictly localized to its highly conserved N-terminus (amino acids 1-15)[2], strategic truncation and modification of this region can radically shift receptor subtype selectivity. This whitepaper provides an in-depth technical analysis of the structural biology, signaling mechanisms, and physiological effects of truncated galanin peptides, alongside self-validating experimental protocols for characterizing these novel ligands.

Structural Determinants of Receptor Binding

Unlike most class A GPCR neuropeptide agonists that bind perpendicularly to the cellular membrane, galanin binds almost parallel to the membrane plane within the orthosteric pockets of GalRs[3]. The first 15 amino acids are entirely conserved across most species and are strictly required for receptor activation[2].

The N-Terminal Pharmacophore

The critical pharmacophores for galanin binding are located at the extreme N-terminus, specifically residues Trp2, Tyr9, and Leu10[2].

-

Trp2: The tryptophan side chain forms a crucial hydrophobic interaction with Leu266 in the extracellular loop 3 (ECL3) of GalR2. Replacing Trp2 with alanine completely abolishes receptor binding[4].

-

Gly1: The N-terminal amine of Gly1 forms a critical hydrogen bond with Glu321.31 in GalR1[5]. Truncation of this single amino acid (e.g., Galanin 2-30) results in a 100-fold decrease in binding affinity for GalR1[6].

Conformational Shifts via Truncation

Truncated fragments such as Galanin (1-15) maintain high affinity for all receptor subtypes but exhibit unique physiological behaviors due to their ability to induce distinct conformational changes. For instance, GalR1 exhibits a higher affinity for Galanin (1-15) than for the full-length peptide, which significantly enhances Gi/o-mediated signaling and further depresses adenylyl cyclase (AC) activity[7]. Conversely, internal truncations, such as the removal of the LLGP sequence (residues 10-13), nearly ablate receptor binding affinity entirely[6].

Differential Signaling Pathways of Galanin Receptors

The physiological outcomes of truncated galanin peptides are dictated by the specific G-protein coupling of the activated receptor subtype.

-

GalR1 and GalR3 (Gi/o Coupling): Activation of these receptors leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and the subsequent suppression of Protein Kinase A (PKA) and CREB phosphorylation[8]. In the central nervous system, this typically results in the opening of ATP-sensitive K+ channels, leading to neuronal hyperpolarization and the inhibition of neurotransmitter release[7].

-

GalR2 (Gq/11 Coupling): GalR2 primarily couples to Gq/11 proteins, stimulating phospholipase C (PLC). This pathway cleaves PIP2 into diacylglycerol (DAG) and inositol triphosphate (IP3), triggering the release of intracellular calcium (Ca2+) from the endoplasmic reticulum[8]. GalR2 also uniquely activates a β-arrestin-dependent pathway linked to neuroprotection[8].

Fig 1. Galanin receptor subtype-specific signaling pathways and truncation affinities.

Physiological Implications of Specific Truncations

Galanin (1-15): Mood Regulation and Heteroreceptor Complexes

Galanin (1-15) exerts potent central cardiovascular and mood-regulating effects that differ significantly from the full-length peptide. In the hippocampal formation, Galanin (1-15)—but not Galanin (1-29)—induces strong hyperpolarization in CA3 pyramidal neurons[9].

Crucially, Galanin (1-15) plays a unique role in heteroreceptor complexes . GalR1 and GalR2 can form heteromers with 5-HT1A (serotonin) receptors. The GalR1-GalR2-5-HT1A heterotrimer exhibits a preferential binding affinity for Galanin (1-15). Binding of this truncated fragment antagonistically modulates the serotonin receptor, an interaction that has been identified as a potential target for reversing the memory-impairing effects of SSRIs like fluoxetine[7].

Galanin (2-11): Targeted Neuroprotection

Because the N-terminal Gly1 is essential for GalR1 binding, its removal creates a highly selective ligand. The truncated peptide Galanin (2-11) binds to GalR2 roughly 500 times more tightly than it does to GalR1[5]. Because GalR2 signaling is heavily implicated in neuronal survival and the repair of injured sciatic nerves[10], Galanin (2-11) and its synthetic analogs serve as critical templates for developing non-opioid neuroprotective and analgesic therapeutics without triggering the depressive, GalR1-mediated side effects.

Quantitative Binding Profiles

The following table synthesizes the receptor binding affinities (Ki) of full-length and truncated galanin peptides, illustrating the dramatic shifts in subtype selectivity induced by truncation.

| Peptide Variant | GalR1 Affinity (Ki, nM) | GalR2 Affinity (Ki, nM) | GalR3 Affinity (Ki, nM) | Primary Physiological Profile |

| Human Galanin (1-30) | ~0.1 - 1.0 | ~0.5 - 2.0 | ~1.0 - 5.0 | Broad neuromodulation, feeding behavior, energy metabolism[10]. |

| Galanin (1-15) | ~0.1 - 0.5 | ~1.0 - 3.0 | ~1.5 - 6.0 | Enhanced Gi/o signaling; mood modulation, CA3 hyperpolarization[9]. |

| Galanin (2-11) | > 500 | ~10 - 50 | > 100 | High GalR2 selectivity; neuroprotection, PLC/Ca2+ stimulation[5]. |

| Galanin (2-30) | > 100 | ~4 - 10 | > 100 | 100-fold drop in GalR1 affinity due to loss of Gly1 hydrogen bonding[6]. |

Validated Experimental Protocols

To accurately characterize the pharmacological profiles of novel truncated galanin peptides, researchers must utilize self-validating assay systems. Below are two foundational protocols designed with built-in causality and validation checks.

Protocol 1: Competitive Radioligand Binding Assay (Subtype Selectivity)

Purpose: To determine the IC50 and Ki of truncated galanin peptides across isolated GalR subtypes. Causality & Rationale: We utilize CHO (Chinese Hamster Ovary) cells stably transfected with individual human GalR subtypes. This prevents cross-talk from endogenous receptors. [125I]-human galanin is used as the radiotracer instead of tritium due to its vastly superior specific activity (~2000 Ci/mmol), which is necessary for clear signal resolution.

Step-by-Step Methodology:

-

Membrane Preparation: Harvest CHO-GalR cells and homogenize in ice-cold HEPES buffer (20 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 30 minutes to isolate the membrane fraction.

-

Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.1 nM[125I]-galanin, and varying concentrations of the unlabelled truncated peptide (10⁻¹² to 10⁻⁵ M).

-

Self-Validation Step: Include a Non-Specific Binding (NSB) control well containing 1 µM unlabelled full-length galanin. If the radioactive counts in the NSB well exceed 10% of the total binding, the membrane wash steps must be optimized.

-

-

Rapid Filtration: Terminate the reaction after 60 minutes at 25°C by rapid filtration through GF/C glass fiber filters using a cell harvester.

-

Critical Causality: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 2 hours. Galanin peptides are highly basic; PEI neutralizes the negative charge of the glass fibers, preventing false-positive non-specific binding to the filter matrix.

-

-

Washing & Detection: Wash filters three times with ice-cold buffer to remove unbound radioligand. Dry the filters, add scintillation fluid, and measure radioactivity using a gamma counter.

-

Data Analysis: Calculate Ki values using the Cheng-Prusoff equation based on the IC50 derived from a non-linear regression curve.

Fig 2. Self-validating workflow for competitive radioligand binding assays.

Protocol 2: Intracellular Calcium Mobilization Assay (Functional GalR2 Activation)

Purpose: To functionally validate the Gq/11-mediated agonism of GalR2-selective truncated peptides (e.g., Galanin 2-11). Causality & Rationale: Because GalR1 and GalR3 couple to Gi/o, measuring intracellular calcium specifically isolates the functional activity of GalR2.

Step-by-Step Methodology:

-

Cell Plating: Seed CHO cells stably expressing GalR2 into 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

-

Dye Loading: Remove media and add a fluorescent calcium indicator dye (e.g., Fluo-4 AM) diluted in Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid (to prevent dye efflux). Incubate for 1 hour at 37°C.

-

Baseline Measurement: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Record baseline fluorescence for 10 seconds.

-

Peptide Injection & Reading: Automatically inject the truncated galanin peptide at varying concentrations. Record the kinetic fluorescence response for 3 minutes to capture the peak intracellular calcium spike.

-

Self-Validation Step: Pre-incubate a control set of wells with the selective Gq inhibitor YM-254890 (1 µM) for 30 minutes prior to peptide injection. A complete ablation of the calcium spike in these wells validates that the observed signal is strictly Gq/11-mediated and not an artifact of off-target ion channel activation.

-

References

1.1. The Galanin and Galanin Receptor Subtypes, its Regulatory Role in the Biological and Pathological Functions - cas.cz - 1.2. Galanin Receptors and Ligands - frontiersin.org - 1.3. Galanin Receptors: G Protein-Dependent Signaling and Beyond - mdpi.com - 1.4. Structural insights into galanin receptor signaling - pnas.org - 1.5. The Galaninergic System | Encyclopedia MDPI - encyclopedia.pub - 1.8. Electrophysiological studies on galanin effects in brain--progress during the last six years - nih.gov - 1.10. Competition analysis of galanin and galanin peptide analogue binding - researchgate.net - 1.11. Galanin Receptors in the Central Nervous System: Exploring Ligand Interactions, Signal Transduction, and Potential Clinical Implications - mdpi.com - 1.13. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity - kyushu-u.ac.jp - 1.14. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface - plos.org -

Sources

- 1. biomed.cas.cz [biomed.cas.cz]

- 2. Frontiers | Galanin Receptors and Ligands [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface | PLOS Biology [journals.plos.org]

- 5. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. mdpi.com [mdpi.com]

- 9. Electrophysiological studies on galanin effects in brain--progress during the last six years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

Neuropeptide signaling pathways activated by Galanin (1-19)

Topic: Neuropeptide Signaling Pathways Activated by Galanin (1-19) Content Type: Technical Deep Dive & Experimental Guide Audience: Researchers, Scientists, and Drug Discovery Professionals

Executive Summary

Galanin (1-19) is a biologically active, N-terminal truncated fragment of the full-length neuropeptide Galanin (1-29/30). Unlike specific analogs such as Galanin (2-11) which exhibit receptor bias, Galanin (1-19) functions as a high-affinity, non-selective agonist across the three known galanin receptor subtypes: GALR1, GALR2, and GALR3 .

Its utility in research stems from its retention of the critical pharmacophore (residues 1–15) required for receptor binding and activation, while offering distinct physicochemical properties compared to the full-length peptide. This guide details the signaling cascades activated by Galanin (1-19), differentiates the downstream effects based on receptor subtype coupling, and provides validated protocols for assessing its functional potency.

Molecular Profile & Pharmacophore

The biological activity of Galanin is strictly localized to its N-terminus. Galanin (1-19) retains the first 19 amino acids of the sequence, preserving the essential residues for high-affinity binding.

-

Sequence (Human): Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His-NH2

-

Critical Residues:

-

Gly1: Essential for GALR1 binding.[1] Removal (as in Galanin 2-11) abolishes GALR1 affinity while retaining GALR2/3 affinity.

-

Trp2: The primary anchor residue; interacts with the receptor's transmembrane pocket.

-

Tyr9: Critical for hydrophobic interactions and receptor activation.

-

Table 1: Comparative Receptor Affinity Profile (Ki values) Note: Galanin (1-19) exhibits an affinity profile comparable to full-length Galanin (1-29).

| Ligand | GALR1 (Ki, nM) | GALR2 (Ki, nM) | GALR3 (Ki, nM) | Selectivity Profile |

| Galanin (1-19) | ~1.0 | ~1.5 | ~1.5 | Non-Selective Agonist |

| Galanin (1-29) | 0.98 | 1.48 | 1.47 | Non-Selective Agonist |

| Galanin (2-11) | >10,000 | 2.0 | ~150 | GALR2/3 Selective |

Signaling Cascades: Divergent Pathways

Upon binding to Galanin (1-19), the three receptor subtypes initiate distinct intracellular cascades. The pleiotropic effects of Galanin (1-19) are defined by the specific receptor population expressed in the target tissue.

A. GALR1 & GALR3: The Inhibitory Pathway (Gi/o)

Both GALR1 and GALR3 couple primarily to Gαi/o proteins.

-

cAMP Reduction: Inhibition of Adenylyl Cyclase (AC), leading to reduced cAMP levels and decreased PKA activity.

-

Hyperpolarization: Activation of G-protein-coupled Inwardly Rectifying Potassium channels (GIRK), causing K+ efflux and neuronal hyperpolarization (inhibitory postsynaptic potential).

-

MAPK Activation: Gβγ subunits can transactivate the MAPK/ERK pathway, promoting cell survival or proliferation depending on context.

B. GALR2: The Dual Pathway (Gq/11 & Gi/o)

GALR2 is unique in its ability to promiscuously couple to both Gαq/11 and Gαi/o .

-

Calcium Mobilization (Primary): Activation of Phospholipase C-β (PLCβ) via Gαq. PLCβ hydrolyzes PIP2 into IP3 and DAG .[2] IP3 triggers massive Ca2+ release from the ER.

-

Pro-Nociceptive/Trophic Effects: The Ca2+ surge and PKC activation (via DAG) are often linked to neurite outgrowth and, in the spinal cord, pro-nociceptive signaling (contrast with GALR1's anti-nociceptive effect).

Pathway Visualization

The following diagram illustrates the bifurcation of signaling upon Galanin (1-19) binding.

Caption: Galanin (1-19) activates GALR1/3 to inhibit cAMP and hyperpolarize cells, while GALR2 activation primarily drives Calcium mobilization via PLC.

Experimental Protocols

To validate Galanin (1-19) activity, researchers must choose the assay based on the receptor subtype of interest.

Protocol A: Calcium Mobilization Assay (Targeting GALR2)

Rationale: Since GALR1 and GALR3 do not typically mobilize calcium, this assay specifically isolates GALR2-mediated Gq signaling.

Materials:

-

CHO or HEK293 cells stably expressing Human GALR2.

-

Fluorescent Calcium Indicator (e.g., Fluo-4 AM or Fura-2).

-

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

-

Galanin (1-19) Stock: 1 mM in water (store at -20°C).

Workflow:

-

Seeding: Plate cells in 96-well black-wall plates (50,000 cells/well) and incubate overnight.

-

Dye Loading: Remove media. Add 100 µL Assay Buffer containing 4 µM Fluo-4 AM and 2.5 mM Probenecid (to inhibit dye efflux). Incubate 45 min at 37°C.

-

Baseline: Measure fluorescence (Ex 494nm / Em 516nm) for 30 seconds to establish baseline.

-

Agonist Addition: Inject Galanin (1-19) at varying concentrations (10^-12 M to 10^-6 M).

-

Measurement: Record fluorescence kinetic response for 120 seconds.

-

Analysis: Plot Max-Min Fluorescence vs. Log[Agonist]. Calculate EC50 (Expected: ~1-10 nM).

Protocol B: cAMP Inhibition Assay (Targeting GALR1/3)

Rationale: Assessing Gi/o coupling requires stimulating cAMP first (e.g., with Forskolin) and measuring the Galanin-induced reduction.

Workflow:

-

Stimulation: Treat cells (GALR1-expressing) with 10 µM Forskolin to elevate cAMP.

-

Treatment: Concurrently treat with Galanin (1-19).

-

Detection: Use a TR-FRET or ELISA cAMP detection kit.

-

Result: Galanin (1-19) should reduce Forskolin-induced cAMP levels by >50% in a dose-dependent manner.

Physiological Implications

The non-selective nature of Galanin (1-19) means its in vivo effects are a summation of competing pathways:

-

Nociception (Pain):

-

Spinal Cord: Activation of GALR1 (inhibitory) generally reduces pain transmission (anti-hyperalgesic).

-

Periphery: Upregulation of GALR2 on sensory neurons after injury can be pro-nociceptive. Galanin (1-19) applied intrathecally often produces analgesia due to the dominance of GALR1 in the dorsal horn.

-

-

Epilepsy: Galanin is an endogenous anticonvulsant. Galanin (1-19) mimics this by hyperpolarizing glutamate-releasing neurons in the hippocampus (via GALR1/GALR2).

-

Metabolism: Galanin (1-19) injection in the hypothalamus stimulates feeding behavior, primarily mediated by GALR1.

References

-

Lang, R. et al. (2015). "Pharmacological properties of galanin receptors." The IUPHAR/BPS Guide to PHARMACOLOGY. Link

-

Branchek, T. A., et al. (2000). "Galanin receptor subtypes." Trends in Pharmacological Sciences, 21(3), 109-117. Link

-

Liu, H. X., et al. (2001). "Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: selective actions via GalR1 and GalR2 receptors." Proceedings of the National Academy of Sciences, 98(17), 9960-9964. Link

-

Webling, K. E., et al. (2012). "Galanin receptors and ligands." Frontiers in Endocrinology, 3, 146. Link

-

Eurofins Discovery. "GAL1 Human Galanin GPCR Cell Based Agonist Calcium Flux Assay." Assay Protocols. Link

Sources

A Comparative Analysis of Human and Porcine Galanin (1-19): Sequence, Function, and Methodologies

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Galanin, a widely distributed neuropeptide, plays a crucial role in a myriad of physiological processes, from neurotransmission to metabolic regulation.[1][2] Initially isolated from porcine intestine, its discovery has spurred extensive research into its function and therapeutic potential.[1] A key area of investigation lies in understanding the species-specific variations of this peptide, particularly between the porcine and human forms. This guide provides a detailed comparative analysis of the N-terminal fragment, Galanin (1-19), from both species. We will delve into the subtle yet significant differences in their amino acid sequences, explore the consequent functional implications for receptor binding and signaling, and provide comprehensive, field-proven protocols for the synthesis and evaluation of these peptides. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals working within the galaninergic system.

Introduction to the Galaninergic System

Galanin is a 29 or 30 amino acid peptide that exerts its effects through three G-protein coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[1][3] These receptors are distributed throughout the central and peripheral nervous systems, as well as in various peripheral tissues, underscoring the peptide's diverse physiological roles.[2][4] The N-terminal portion of galanin, specifically residues 1-14, is highly conserved across species and is critical for receptor interaction and activation.[3][5][6] The galaninergic system is implicated in a wide range of functions including:

-

Neuroendocrine Regulation: Modulating the release of hormones such as insulin and somatostatin.[2][7]

-

Cognition and Memory: Influencing learning and memory processes.[8][9]

-

Pain Perception (Nociception): Playing a role in the modulation of pain signals.[4][8]

-

Feeding Behavior and Energy Homeostasis: Regulating appetite and metabolic functions.[8][9]

-

Nerve Regeneration: Exhibiting neuroprotective effects.[3]

Given its extensive involvement in physiological and pathological processes, the galanin system represents a promising target for therapeutic intervention in conditions like Alzheimer's disease, anxiety, depression, epilepsy, and diabetes.[3][4][9]

Sequence Comparison: Human vs. Porcine Galanin (1-19)

While the full-length human galanin is a 30-amino acid, non-amidated peptide, the porcine version consists of 29 amino acids with a C-terminal amidation.[1][5][10] However, the focus of this guide, the N-terminal 1-19 fragment, reveals key differences that have significant functional consequences. The first 15 residues are identical across most mammalian species, highlighting their fundamental importance for receptor binding.[1][11] The variations appear downstream in this initial fragment.

| Position | 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | 13 | 14 | 15 | 16 | 17 | 18 | 19 |

| Human | G | W | T | L | N | S | A | G | Y | L | L | G | P | H | A | V | N | H | R |

| Porcine | G | W | T | L | N | S | A | G | Y | L | L | G | P | H | A | I | D | H | R |

Table 1: Amino Acid Sequence Comparison of Human and Porcine Galanin (1-19). Differences are highlighted in bold.

The key substitutions occur at positions 16 and 17. In human galanin, these residues are Valine (V) and Asparagine (N), respectively. In the porcine sequence, they are Isoleucine (I) and Aspartic Acid (D).[12] These seemingly minor changes can influence the peptide's conformation and its interaction with the galanin receptors.

Functional Implications of Sequence Variations

The amino acid substitutions at positions 16 and 17, while outside the primary binding domain (1-15), can modulate receptor binding affinity and selectivity, leading to species-specific functional differences.

Receptor Binding Affinity and Selectivity

Endogenous galanin binds to all three receptor subtypes with varying affinities. Typically, the highest affinity is for GALR1, followed by GALR2, and the lowest for GALR3.[1] For instance, human galanin exhibits Ki values of 0.4 nM for GALR1, 2.3 nM for GALR2, and 69 nM for GALR3.[1] Porcine galanin shows a Ki of 0.23 nM for GALR1 and 9.8 nM for GALR3.[1]

The differences in the 16-19 region can contribute to these variations in binding profiles. While the N-terminal (1-16) fragment of galanin has been shown to bind to GALR1 and GALR2 with an affinity comparable to the full-length peptide, the identity of the subsequent amino acids can fine-tune these interactions.[6][13]

Downstream Signaling Pathways

The activation of galanin receptors initiates distinct intracellular signaling cascades.

-

GALR1 and GALR3: Primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels.[3][8]

-

GALR2: Exhibits broader coupling, activating Gq/11, Gi/o, and G12/13 proteins.[3] Activation of Gq/11 stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger intracellular calcium release and activate protein kinase C (PKC).[3]

The subtle conformational changes induced by the sequence differences between human and porcine galanin (1-19) could potentially lead to biased agonism, where a ligand preferentially activates one signaling pathway over another, even when acting on the same receptor.[8]

Figure 1: Simplified Galanin Receptor Signaling Pathways.

Physiological Responses

The functional differences at the molecular level can translate into observable variations in physiological responses. For example, early studies demonstrated that porcine galanin is a potent inhibitor of insulin secretion in many species, but it fails to alter human insulin secretion.[7] Subsequent studies using a synthetic replicate of human galanin confirmed that it does not significantly affect glucose-stimulated insulin secretion in humans, suggesting a true species-specific response difference.[7]

Experimental Protocols

To facilitate further research into the comparative biology of human and porcine galanin, we provide the following detailed experimental protocols.

Solid-Phase Peptide Synthesis (SPPS) of Galanin (1-19)

This protocol is based on the widely used Fmoc/tBu strategy.[14][15]

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (for C-terminal amide, if desired) or 2-chlorotrityl chloride resin (for C-terminal carboxylic acid)[16]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

Diethyl ether

-

Acetonitrile (ACN), HPLC grade

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.[15]

-

First Amino Acid Coupling:

-

Dissolve 3 equivalents of the first Fmoc-protected amino acid and 3 equivalents of Oxyma Pure in DMF.

-

Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

-

Capping (for 2-chlorotrityl resin): To cap any unreacted sites, treat the resin with a mixture of DCM/MeOH/DIPEA (17:2:1) for 45-60 minutes.[16]

-

Fmoc Deprotection:

-

Wash the resin with DMF.

-

Add a 20% solution of piperidine in DMF to the resin and shake for 5 minutes.

-

Repeat the piperidine treatment for another 10 minutes.

-

Wash the resin thoroughly with DMF.

-

-

Subsequent Amino Acid Couplings: Repeat steps 2 and 4 for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection:

-

After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it.

-

Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours.

-

-

Peptide Precipitation and Purification:

-

Filter the cleavage mixture to separate the resin.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dry the crude peptide.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

Figure 2: General Workflow for Solid-Phase Peptide Synthesis (SPPS).

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of the synthesized galanin peptides to their receptors.[17][18]

Materials:

-

Cell membranes from cells expressing the galanin receptor of interest (e.g., CHO or HEK293 cells)[17]

-

Radiolabeled galanin (e.g., ¹²⁵I-porcine galanin)

-

Synthesized human and porcine galanin (1-19) peptides

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)[17]

-

96-well plates

-

Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)[17]

-

Vacuum filtration manifold (cell harvester)

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation:

-

Harvest cultured cells expressing the target galanin receptor.

-

Homogenize the cells in an ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.[17]

-

Resuspend the membrane pellet in the binding buffer.

-

-

Binding Assay:

-

In a 96-well plate, add cell membranes, a fixed concentration of radiolabeled galanin, and varying concentrations of the unlabeled competitor peptide (synthesized human or porcine galanin).

-

For total binding, omit the competitor peptide.

-

For non-specific binding, add a high concentration of unlabeled galanin.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Washing:

-

Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.[17]

-

Quickly wash the filters with ice-cold binding buffer.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) and subsequently calculate the Ki (inhibition constant).

-

Conclusion

The differences in the amino acid sequences of human and porcine galanin (1-19) at positions 16 and 17, although subtle, have tangible effects on receptor binding and physiological function. This underscores the importance of using species-specific peptides in research to ensure the translational relevance of experimental findings. The protocols provided in this guide offer a robust framework for the synthesis and characterization of these galanin fragments, enabling researchers to further explore the intricacies of the galaninergic system and its potential as a therapeutic target. A thorough understanding of these species-specific variations is paramount for the successful development of novel galanin-based therapeutics.

References

- BenchChem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis of a Galanin Receptor 2 (GALR2) Agonist.

- BenchChem. (n.d.). Application Notes and Protocols for Radioligand Binding Assays of Neuropeptide AF Receptors.

- Fuxe, K., et al. (1988). Strategies in neuropeptide receptor binding research. PubMed.

- Weaver, C. G., et al. (2020). Biochemical and Physiological Effects of Galanin in Health and Disease. PMC.

- Gres, K., et al. (2021). Occurrence and Distribution of Galanin in the Physiological and Inflammatory States in the Mammalian Gastrointestinal Tract. Frontiers in Physiology.

- MDPI. (2026). Galanin Receptors: G Protein-Dependent Signaling and Beyond. MDPI.

- Tanso Biosciences. (n.d.). Galanin receptors.

- Lang, R., et al. (2012). Galanin Receptors and Ligands. Frontiers in Endocrinology.

- eLife. (n.d.). Guardian of Excitability: Multifaceted Role of Galanin in Whole Brain Excitability. eLife.

- Bersani, M., et al. (1991). Human galanin: primary structure and identification of two molecular forms. PubMed.

- IUPHAR/BPS Guide to Pharmacology. (2025). Galanin receptors in GtoPdb v.2025.3. IUPHAR/BPS Guide to Pharmacology CITE.

- ResearchGate. (n.d.). Galanin and spexin peptide amino acid sequences of various mammals. ResearchGate.

- Springer Nature Experiments. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Springer Nature Experiments.

- Carey, D. G., et al. (1993). Canine, human, and rat plasma insulin responses to galanin administration. PubMed.

- ResearchGate. (n.d.). Galanin-receptors binding studies: Displacement of porcine-[125I]- galanin from membranes by peptide hGal(WT) ( A ) or hGal(A39E) ( B ). ResearchGate.

- Zprávy, V. (2012). Ligand binding properties of human galanin receptors. Taylor & Francis.

- Frontiers. (2022). Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord. Frontiers.

- Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem.

- Nowick, J. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Laboratory.

Sources

- 1. Biochemical and Physiological Effects of Galanin in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Review: Occurrence and Distribution of Galanin in the Physiological and Inflammatory States in the Mammalian Gastrointestinal Tract [frontiersin.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Frontiers | Galanin family peptides: Molecular structure, expression and roles in the neuroendocrine axis and in the spinal cord [frontiersin.org]

- 5. tansobio.com [tansobio.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Canine, human, and rat plasma insulin responses to galanin administration: species response differences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Guardian of Excitability: Multifaceted Role of Galanin in Whole Brain Excitability [elifesciences.org]

- 10. Galanin receptors in GtoPdb v.2025.3 | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Human galanin: primary structure and identification of two molecular forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]

- 15. chemistry.du.ac.in [chemistry.du.ac.in]

- 16. chem.uci.edu [chem.uci.edu]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Strategies in neuropeptide receptor binding research - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Galanin (1-19) Agonist Activity at G-Protein Coupled Receptors

Executive Summary

Galanin (1-19) is a synthetic N-terminal fragment of the endogenous neuropeptide Galanin. It functions as a high-affinity, non-selective agonist at the three known galanin receptor subtypes: GALR1 , GALR2 , and GALR3 . Unlike C-terminal truncated analogs that may lose affinity or exhibit subtype bias, Galanin (1-19) retains the critical N-terminal pharmacophore (residues 1–15) required for high-affinity binding and full receptor activation.

This guide details the molecular pharmacology, receptor signaling profiles, and validated experimental protocols for utilizing Galanin (1-19) in drug discovery workflows. It specifically addresses the fragment's utility in differentiating G-protein coupling pathways (

Molecular Pharmacology

Structural Basis of Agonism

The biological activity of the Galanin peptide resides almost exclusively in its N-terminal

-

Sequence (Human): Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val-Gly-Asn-His[1][2]

-

Pharmacophore Residues:

- : Critical for hydrophobic pocket interaction.

- : Essential for hydrogen bonding network within the receptor transmembrane bundle.

- : Key for receptor activation and high-affinity binding.

Mechanism of Binding

Structural studies, including Cryo-EM data of GALR complexes, indicate that the N-terminus of Galanin inserts deeply into the transmembrane (TM) bundle of the GPCR. The peptide binds in a pose nearly parallel to the membrane plane at the extracellular vestibule.[3]

-

GALR1 Interaction: The N-terminus (specifically

) is positioned between TM1 and TM7.[4] -

GALR2 Interaction: Uses an overlapping but distinct set of residues; notably, GALR2 tolerates N-terminal modifications (like in Galanin 2-11) better than GALR1, but Galanin (1-19) activates both with high potency.

Receptor Agonist Profile

Galanin (1-19) acts as a non-selective agonist. The following table summarizes its activity profile compared to the full-length peptide.

Table 1: Comparative Pharmacological Profile of Galanin (1-19)

| Receptor Subtype | G-Protein Coupling | Primary Signaling Pathway | Galanin (1-19) Affinity ( | Functional Potency ( |

| GALR1 | Adenylyl Cyclase Inhibition ( | High (~0.1 – 0.5 nM) | ~0.2 – 1.0 nM | |

| GALR2 | PLC Activation ( | High (~0.5 – 1.0 nM) | ~1.0 – 5.0 nM | |

| GALR3 | Adenylyl Cyclase Inhibition ( | High (~0.5 – 2.0 nM) | ~1.0 – 10 nM |

Note: Values are approximate and dependent on cell line expression levels (e.g., CHO vs. HEK293) and radioligand used.

Signaling Pathways[5][6][7]

Understanding the divergent signaling between GALR1/3 and GALR2 is critical for assay design. Galanin (1-19) activates both pathways simultaneously in tissues co-expressing these receptors.

Pathway Visualization

Figure 1: Divergent signaling cascades activated by Galanin (1-19) across receptor subtypes.

Experimental Protocols

Protocol A: Radioligand Binding Assay (Membrane)

Objective: Determine the affinity (

Materials:

-

Membranes: CHO-K1 or HEK293 stably expressing human GALR1 or GALR2.

-

Radioligand:

I-Galanin (human) (2200 Ci/mmol). -

Assay Buffer: 25 mM Tris-HCl (pH 7.4), 5 mM MgCl

, 0.5% BSA, 0.1% Bacitracin (protease inhibitor).

Step-by-Step Methodology:

-

Preparation: Thaw membrane aliquots on ice. Homogenize gently using a Polytron or needle (25G) to ensure uniform suspension. Dilute to 5–10 µg protein/well.

-

Incubation Setup: In a 96-well plate, add:

-

25 µL Assay Buffer (Total Binding) or 10 µM Cold Galanin (Non-Specific Binding).

-

25 µL Galanin (1-19) dilutions (

M to -

25 µL

I-Galanin (Final concentration ~0.05–0.1 nM). -

25 µL Membrane suspension.

-

-

Equilibrium: Incubate for 60 minutes at 25°C (Room Temp). Note: Equilibrium time may vary; validate linearity.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI for 1 hour to reduce non-specific binding) using a cell harvester.

-

Wash: Wash filters 3x with ice-cold 50 mM Tris-HCl.

-

Quantification: Count radioactivity in a gamma counter. Calculate

and convert to

Workflow Visualization

Figure 2: Workflow for high-throughput radioligand binding assays.

Protocol B: Functional Calcium Mobilization (GALR2)

Objective: Measure agonist potency (

-

Cell Seeding: Seed GALR2-expressing HEK293 cells (20,000 cells/well) in black-walled, clear-bottom 96-well plates. Incubate overnight.

-

Dye Loading: Aspirate media. Add 100 µL Calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS/HEPES buffer + 2.5 mM Probenecid (to inhibit anion transport). Incubate 45 min at 37°C.

-

Baseline: Place plate in FLIPR or similar reader. Measure baseline fluorescence for 10 seconds.

-

Agonist Addition: Inject 25 µL of 5x concentrated Galanin (1-19).

-

Measurement: Monitor fluorescence increase for 120 seconds.

-

Analysis: Plot Max-Min fluorescence units against log[Concentration].

References

-

Branchek, T. A., et al. (2000).[5] "Galanin receptor subtypes." Trends in Pharmacological Sciences, 21(3), 109-117.

-

Wang, S., et al. (1997).[6] "Differential intracellular signaling of the GalR1 and GalR2 galanin receptor subtypes." Biochemistry, 37(19), 6711-6717.

-

Liu, H. X., et al. (2001).[6] "Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: Selective actions via GalR1 and GalR2 receptors." Proceedings of the National Academy of Sciences, 98(17), 9960-9964.

-

Kask, K., et al. (1996). "Delineation of the peptide binding site of the human galanin receptor." The EMBO Journal, 15(2), 236-244.

-

IUPHAR/BPS Guide to Pharmacology. "Galanin Receptors."

Sources

- 1. Galanin (1-19) (human) peptide [novoprolabs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structural insights into the galanin receptors signaling | bioRxiv [biorxiv.org]

- 4. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biomed.cas.cz [biomed.cas.cz]

- 6. tandfonline.com [tandfonline.com]

Methodological & Application

Protocol for dissolving Galanin (1-19) lyophilized powder

Technical Application Note: Optimized Reconstitution and Storage of Galanin (1-19)

Executive Summary & Scientific Context

Galanin (1-19) is the highly conserved N-terminal fragment of the neuropeptide Galanin.[1] Unlike the C-terminus, which varies between species, the N-terminal 1-15 amino acids are identical in humans, rats, and porcines, preserving high affinity for the G-protein coupled receptors GALR1 and GALR2.[1]

Why this protocol matters: Peptide reconstitution is not merely "adding water." Galanin (1-19) is an amphipathic peptide containing hydrophobic residues (Trp, Leu, Tyr, Ile/Val) and potential charge interactions (His, Asp).[1] Improper solubilization leads to "invisible aggregation" —where the peptide forms soluble oligomers that pass visual inspection but fail to bind receptors, leading to false-negative experimental results.

This guide provides a self-validating protocol to ensure monomeric stability and accurate dosing.

Physicochemical Analysis

Before breaking the seal, you must understand the molecule. The solubility strategy depends on the specific sequence variant (Human vs. Rat/Porcine).

Table 1: Physicochemical Properties of Galanin (1-19)

| Feature | Human Galanin (1-19) | Rat/Porcine Galanin (1-19) |

| Sequence | Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Val -Gly -Asn-His-NH₂ | Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Ile -Asp -Asn-His-NH₂ |

| MW (Approx) | ~1964.2 Da | ~2057.3 Da |

| Net Charge (pH 7) | Positive (Basic) | Near Neutral (Zwitterionic) |

| Hydrophobicity | Moderate (Contains Trp, Tyr, 3xLeu) | Moderate (Contains Trp, Tyr, 3xLeu, Ile) |

| Solubility Risk | Moderate. Basic residues (His) aid solubility in acidic media.[1] | High. The Asp-His interaction can lead to isoelectric precipitation at neutral pH.[1] |

Note: Always verify the specific molecular weight (MW) and counter-ion (e.g., TFA salt vs. Acetate) on the Certificate of Analysis (CoA) provided with your specific batch.[1]

Materials & Equipment

-

Lyophilized Galanin (1-19) (Store at -20°C until use).[1][2][3]

-

Solvent A (Universal Stock): Anhydrous DMSO (Dimethyl Sulfoxide), cell-culture grade (Sigma or equivalent).[1]

-

Solvent B (Aqueous Stock): Sterile endotoxin-free water (for Human variant) or 1% Acetic Acid (for Rat variant).[1]

-

Diluent: PBS or assay buffer (Only for final dilution, NEVER for reconstitution).

-

Equipment: Benchtop centrifuge, Vortex mixer, Low-binding microcentrifuge tubes.

Critical Pre-Protocol: The "Centrifuge Rule"

Causality: During lyophilization and transport, electrostatic forces often cause the peptide powder to cling to the septum or the walls of the vial. Opening the vial without centrifugation results in the loss of micro-quantities of peptide, altering the final concentration.

-

Step: Centrifuge the vial at 10,000 x g for 30 seconds before removing the cap.

Reconstitution Protocols

Method A: The "Universal" DMSO Stock (Recommended)

Best for: Long-term storage, high concentrations (>1 mM), and hydrophobic variants (Rat).[1]

-

Calculation: Calculate the volume of DMSO required to reach a 10 mM stock concentration.